Product packaging for Biotin-PEG4-CH2COOH(Cat. No.:)

Biotin-PEG4-CH2COOH

Cat. No.: B12074808
M. Wt: 477.6 g/mol
InChI Key: WXNAEKQNQXXLGE-UHFFFAOYSA-N
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Description

Significance of Polyethylene (B3416737) Glycol (PEG) in Bioconjugation and Biomedical Research

Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units. chempep.com Its conjugation to biological molecules, a process known as PEGylation, is a well-established technique to improve the physicochemical properties of proteins, peptides, and other biomolecules for research and therapeutic purposes. nih.govresearchgate.net

One of the primary advantages of incorporating a PEG spacer is the significant enhancement of solubility and hydrophilicity of the conjugated molecule. shreechem.inaxispharm.com PEG is highly soluble in aqueous environments due to the ability of its repeating ethylene oxide units to form hydrogen bonds with water molecules. chempep.comyoutube.com This property is particularly beneficial when working with hydrophobic molecules, as the PEG linker can improve their solubility in aqueous buffers commonly used in biological assays. axispharm.com The increased hydrophilicity can also help to prevent the aggregation of proteins and other biomolecules to which it is attached. shreechem.in Studies have shown that the higher the molecular weight of PEG, the greater its solubilizing effect. nih.gov

The PEG chain acts as a flexible spacer arm, physically separating the biotin (B1667282) moiety from the conjugated molecule. This separation is crucial for minimizing steric hindrance, which can otherwise interfere with the interaction between the biotin and its binding partners, avidin (B1170675) or streptavidin. nih.gov By creating distance, the PEG linker ensures that the biotin is readily accessible for binding, thereby preserving the high-affinity interaction that is central to many detection and purification systems. aatbio.com The steric shielding effect of PEG can also protect the conjugated protein from proteolytic degradation. nih.gov

PEG linkers are widely used as spacers and crosslinkers in the design of complex molecular architectures. axispharm.comthermofisher.com They are available in various lengths, allowing for precise control over the distance between conjugated molecules. jpt.com This is particularly important in applications such as fluorescence resonance energy transfer (FRET) and in the construction of antibody-drug conjugates (ADCs), where the distance between the donor and acceptor fluorophores or the antibody and the cytotoxic payload, respectively, is critical for function. broadpharm.com Both homobifunctional and heterobifunctional PEG crosslinkers are available, offering a wide range of possibilities for linking different types of molecules. thermofisher.com

Biotin as a High-Affinity Ligand in Research Systems

Biotin, also known as vitamin B7, is a small molecule that exhibits an exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin. aatbio.comnih.gov This interaction is one of the strongest known in biology, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁵ M). thermofisher.com

The biotin-avidin/streptavidin interaction forms the basis of numerous detection, purification, and immobilization techniques in molecular biology and biotechnology. thermofisher.combosterbio.com The bond forms rapidly and is remarkably stable, resisting extremes of pH, temperature, and denaturing agents. thermofisher.combosterbio.com Avidin is a glycoprotein (B1211001) found in egg whites, while streptavidin is a non-glycosylated protein isolated from the bacterium Streptomyces avidinii. nih.gov Each avidin or streptavidin molecule has four binding sites for biotin, allowing for the formation of multivalent complexes and signal amplification in assays like ELISA and immunohistochemistry. thermofisher.com While both proteins bind biotin with high affinity, streptavidin often exhibits lower non-specific binding due to the absence of carbohydrate moieties. rockland.com

PropertyAvidinStreptavidin
SourceEgg WhiteStreptomyces avidinii
GlycosylationYesNo
Biotin Binding Sites44
Dissociation Constant (Kd)~10⁻¹⁵ M~10⁻¹⁵ M
Non-specific BindingHigherLower

The high affinity and specificity of the biotin-streptavidin interaction make it an ideal model system for studying molecular recognition. researchgate.netnih.gov Researchers utilize this system to investigate protein-ligand and protein-protein interactions at a fundamental level. nih.govresearchgate.net By attaching biotin to a molecule of interest, scientists can use streptavidin-coated surfaces or probes to capture, detect, or immobilize that molecule with high precision. acs.org This principle is widely applied in techniques such as affinity chromatography for protein purification, in surface plasmon resonance (SPR) for studying binding kinetics, and in various bioassays for the detection of specific targets. rockland.comacs.org

Overview of Terminal Carboxylic Acid Functionality (-CH2COOH)

The terminal acetic acid moiety (-CH2COOH) is a critical functional group in the Biotin-PEG4-CH2COOH linker, serving as the primary point of attachment to other molecules. Its chemical properties, particularly its reactivity and stability, are central to the design and execution of bioconjugation strategies.

Chemical Reactivity of Carboxylic Acid for Amide Bond Formation

The carboxylic acid group of this compound is most commonly utilized for the formation of stable amide bonds with primary amine groups present on target molecules such as proteins, peptides, or amine-modified oligonucleotides and surfaces. waset.org This reaction, however, does not proceed spontaneously under physiological conditions. It requires the activation of the carboxylic acid to a more reactive intermediate. epo.org

The most prevalent method for this activation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The reaction mechanism proceeds in a two-step fashion:

Activation Step: EDC reacts with the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid.

Coupling Step: To improve efficiency and create a more stable reactive species, NHS is added. The O-acylisourea intermediate reacts with NHS to form a semi-stable NHS ester. This amine-reactive ester is then susceptible to nucleophilic attack by a primary amine from the target molecule, resulting in the formation of a stable amide bond and the release of NHS.

The efficiency of this coupling reaction is influenced by several factors, including pH, buffer composition, and the concentration of reagents. The activation step with EDC is most efficient in acidic conditions (pH 4.5-5.5), while the subsequent reaction of the NHS ester with the amine is favored at a slightly alkaline pH (7-8). waset.org Buffers containing primary amines (e.g., Tris) or carboxylates should be avoided as they will compete in the reaction. waset.org

Interactive Table: Common Coupling Reagents for Amide Bond Formation with this compound

Coupling ReagentCo-reagentTypical Reaction pHKey Characteristics
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)None4.5 - 5.5"Zero-length" crosslinker, water-soluble. Can lead to side products if not controlled.
EDCNHS or Sulfo-NHSActivation: 4.5-7.2; Coupling: 7-8Two-step reaction improves efficiency and stability of the reactive intermediate.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Base (e.g., DIPEA)~7-8Highly efficient coupling agent, often used in peptide synthesis.
TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate)Base (e.g., K2HPO4)NeutralCan be used in mechanochemical (solvent-free) conditions, offering a green chemistry approach.

Stability Considerations of the Acetic Acid Moiety in Linker Design

The stability of the entire linker, including the terminal acetic acid group and the resulting amide bond, is a critical factor in the design of biotinylated conjugates, particularly for applications involving long-term experiments or in vivo studies.

The acetic acid group (-CH2COOH) itself is a highly stable chemical entity under typical physiological conditions (pH, temperature). The carbon-carbon bond between the PEG spacer and the acetyl group is not susceptible to hydrolysis.

The primary consideration for stability revolves around the amide bond formed during the conjugation reaction. Amide bonds are generally very stable, exhibiting significant resistance to hydrolysis under neutral pH conditions. This contrasts with other linkages, such as ester bonds, which are more prone to hydrolysis, especially under basic conditions. waset.org The stability of the amide linkage ensures that the biotin tag remains covalently attached to the target molecule throughout the course of an experiment, preventing signal loss or the generation of non-biotinylated species.

Interactive Table: General Stability Comparison of Linker Chemistries

Linkage TypeFormed FromGeneral StabilitySusceptibility
Amide Carboxylic Acid + Amine High Resistant to hydrolysis at neutral pH.
EsterCarboxylic Acid + AlcoholModerateSusceptible to hydrolysis, particularly at basic pH. waset.org
ThioetherMaleimide (B117702) + ThiolHighGenerally stable, but can undergo exchange reactions with excess thiols.
DisulfideThiol + ThiolReducibleCleavable with reducing agents like DTT or TCEP.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H35N3O8S B12074808 Biotin-PEG4-CH2COOH

Properties

Molecular Formula

C20H35N3O8S

Molecular Weight

477.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C20H35N3O8S/c24-17(4-2-1-3-16-19-15(14-32-16)22-20(27)23-19)21-5-6-28-7-8-29-9-10-30-11-12-31-13-18(25)26/h15-16,19H,1-14H2,(H,21,24)(H,25,26)(H2,22,23,27)

InChI Key

WXNAEKQNQXXLGE-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCC(=O)O)NC(=O)N2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of Biotin Peg4 Ch2cooh

General Synthetic Pathways for Biotin-PEG-Carboxylic Acid Linkers

The synthesis of Biotin-PEG-carboxylic acid linkers involves the coupling of a biotin (B1667282) source with a PEG linker that has a protected carboxylic acid group. A common strategy begins with the activation of biotin's valeric acid side chain. For instance, biotin can be converted to its N-hydroxysuccinimide (NHS) ester (Biotin-NHS) by reacting it with N,N'-disuccinimidyl carbonate in the presence of a base like triethylamine. nih.gov

This activated Biotin-NHS can then be reacted with an amino-PEG-tert-butyl ester (e.g., NH2-PEG4-COOtBu). google.com The primary amine of the PEG linker displaces the NHS group to form a stable amide bond. The final step involves the deprotection of the tert-butyl ester, typically using an acid like trifluoroacetic acid (TFA), to yield the free carboxylic acid, Biotin-PEG4-CH2COOH. google.com

Another approach involves using carbodiimide (B86325) chemistry, where a reagent like N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid of biotin, allowing it to react with the amine group of a suitable PEG linker. mdpi.com The general scheme involves forming an amide bond between the biotin molecule and a heterobifunctional PEG linker containing both an amine and a protected carboxyl group.

Activation of the Carboxylic Acid Moiety for Conjugation

The terminal carboxylic acid of this compound is not inherently reactive towards common functional groups on biomolecules, such as primary amines. Therefore, it must first be activated to facilitate conjugation. This activation process converts the carboxyl group into a better leaving group, making it susceptible to nucleophilic attack by an amine, resulting in the formation of a stable amide bond. lumiprobe.com

A prevalent strategy for activating the carboxylic acid is its conversion to an N-hydroxysuccinimide (NHS) ester, creating Biotin-PEG4-NHS ester. lumiprobe.comcaymanchem.com NHS esters are widely used for biotinylation because they react efficiently with primary amines on proteins, peptides, and other biomolecules. biochempeg.comwindows.net This reaction creates a stable amide linkage and releases N-hydroxysuccinimide as a byproduct. lumiprobe.com

The synthesis of Biotin-PEG4-NHS ester from its corresponding carboxylic acid is typically achieved using a coupling agent. The most common method involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). interchim.frbpsbioscience.com

The reaction is generally performed under anhydrous conditions in an organic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM). interchim.frbroadpharm.com A molar excess of both EDC and NHS is often used to drive the reaction to completion. interchim.fr The resulting Biotin-PEG4-NHS ester can then be purified or used directly for conjugation reactions. For subsequent conjugation to primary amines, the reaction is typically carried out in a buffer at a pH range of 7 to 9. windows.netthermofisher.com

Table 1: Typical Reagents for NHS Ester Synthesis

Reagent Role Common Solvents
This compound Starting Material DMF, DMSO
EDC or DCC Carbodiimide Coupling Agent DMF, DCM, Water (for EDC)
N-Hydroxysuccinimide (NHS) Activating Agent DMF, DCM

| Triethylamine (TEA) or DIPEA | Base (optional, depending on method) | DMF, DCM |

Biotin-PEG4-NHS ester demonstrates high reactivity towards primary amino groups (-NH2), which are present at the N-terminus and on the side chains of lysine (B10760008) residues in proteins. windows.netthermofisher.com The reaction involves a nucleophilic attack from the amine on the ester, forming a stable amide bond. lumiprobe.com

However, the NHS-ester moiety is susceptible to hydrolysis in aqueous environments, which competes with the desired aminolysis reaction. thermofisher.comthermofisher.com The ester hydrolyzes back to the carboxylic acid, rendering it inactive for conjugation. thermofisher.com The rate of hydrolysis is highly dependent on pH; it is slow at acidic pH but increases significantly as the pH becomes more alkaline. thermofisher.comgbiosciences.com For example, the half-life of many NHS esters is several hours at pH 7 but only minutes at pH 9. thermofisher.comgbiosciences.com Due to this moisture sensitivity, Biotin-PEG4-NHS ester must be stored in a desiccated environment and should be equilibrated to room temperature before opening to prevent condensation. thermofisher.comthermofisher.com Solutions of the reagent should be prepared immediately before use and not stored. windows.netthermofisher.com

Table 2: Stability of NHS Esters in Aqueous Solution

pH Level Relative Rate of Hydrolysis Recommended Use
< 6.0 Very Slow Low reactivity with amines
7.0 - 8.5 Moderate Optimal range for amine conjugation windows.net

| > 8.5 | Rapid | Increased hydrolysis, reduced conjugation efficiency thermofisher.comgbiosciences.com |

Besides the two-step EDC/NHS process, other reagents can be used to activate the carboxylic acid of this compound for direct or indirect coupling.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): As a water-soluble carbodiimide, EDC can be used to directly mediate the formation of an amide bond between this compound and a primary amine. lumiprobe.comthermofisher.com The reaction is typically performed in a buffer at a pH between 4.7 and 7.4. thermofisher.com EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. While this can be done in a single step, the O-acylisourea intermediate is unstable in water and can hydrolyze. The addition of NHS (as described previously) stabilizes the activated intermediate by converting it to the more stable NHS ester, increasing coupling efficiency. broadpharm.com

DCC (N,N'-Dicyclohexylcarbodiimide): DCC is another common carbodiimide used in organic synthesis to form amide bonds. mdpi.compeptide.com It functions similarly to EDC by activating the carboxyl group. However, the byproduct of the reaction, dicyclohexylurea (DCU), is insoluble in most organic solvents and water, which simplifies its removal in solution-phase synthesis but makes DCC unsuitable for solid-phase peptide synthesis. peptide.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly efficient uronium-based coupling reagent. merckmillipore.com In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), HATU converts carboxylic acids into corresponding OAt esters. merckmillipore.com These esters are significantly more reactive than NHS esters, leading to higher coupling yields and reduced racemization, especially with sterically hindered or conformationally constrained amino acids. merckmillipore.com HATU is often the reagent of choice for difficult couplings. peptide.commerckmillipore.com

Table 3: Comparison of Activating Reagents

Reagent Byproduct Solubility of Byproduct Key Advantages
EDC EDC Urea Water-soluble Suitable for aqueous reactions peptide.com
DCC Dicyclohexylurea (DCU) Insoluble in most solvents Easy byproduct removal by filtration peptide.com

| HATU | Tetramethylurea | Soluble | High reactivity, low racemization merckmillipore.com |

Formation of N-Hydroxysuccinimide (NHS) Esters

Integration into Advanced Bioconjugation Chemistries

Once activated, typically as an NHS ester, this compound becomes a versatile tool for bioconjugation. thermofisher.com The primary application is biotinylation, where the biotin tag is covalently attached to a biomolecule of interest. nanocs.net The most common targets for NHS ester-mediated biotinylation are the primary amines on proteins and peptides. gbiosciences.com

The resulting biotinylated biomolecule can be used in numerous applications that leverage the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin. biochempeg.com These applications include:

Detection: In assays like ELISA, Western blotting, and immunohistochemistry, the biotin tag can be detected using streptavidin conjugated to an enzyme (e.g., HRP) or a fluorescent dye.

Purification and Immobilization: Biotinylated molecules can be selectively captured from complex mixtures using streptavidin-coated beads or surfaces for affinity purification or immobilization in biosensors. nih.gov

The fundamental this compound structure can also be modified to participate in more advanced and specific conjugation strategies. By altering the terminal functional group, derivatives suitable for "click chemistry" can be synthesized, such as Biotin-PEG4-azide or Biotin-PEG4-alkyne. lumiprobe.comconju-probe.com These derivatives enable highly efficient and bioorthogonal ligations to molecules containing the complementary functional group. Similarly, derivatives for other specific chemistries, such as those involving tetrazine ligation or maleimide-thiol coupling, can be created, expanding the versatility of the biotin-PEG4 scaffold for targeted drug delivery, molecular imaging, and the construction of complex biomolecular architectures. lumiprobe.comprecisepeg.com

Click Chemistry Applications

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes. chempep.com this compound can be derivatized to participate in the most prominent of these reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin-Alkyne Conjugates

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that forms a stable triazole linkage between a terminal alkyne and an azide (B81097). nih.gov To utilize this chemistry, this compound can be converted into either a biotin-PEG4-alkyne or a biotin-PEG4-azide derivative. springernature.comlumiprobe.com For instance, the carboxylic acid can be coupled with an amino-alkyne, or the amine derivative (Biotin-PEG4-amine) can be reacted with an NHS-ester of an alkyne-containing acid. A common commercially available reagent is Biotin-PEG4-alkyne. lumiprobe.com

The CuAAC reaction is typically performed in aqueous buffers and requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt like CuSO₄ with the addition of a reducing agent such as sodium ascorbate. researchgate.net To prevent oxidative damage to biomolecules and enhance reaction efficiency, a copper-chelating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is commonly included. springernature.comlumiprobe.com

Research Findings: In a typical bioconjugation scenario, a protein or other biomolecule is first modified to introduce an azide or alkyne group. The corresponding biotin-PEG4-click-reagent is then added along with the catalytic system. For example, to label an azide-modified protein with Biotin-PEG4-alkyne, the reaction would proceed as follows:

ComponentTypical ConcentrationPurpose
Azide-Modified Protein1-10 mg/mLThe biomolecule to be biotinylated.
Biotin-PEG4-alkyne1.5-10 molar excessThe biotinylating reagent.
Copper(II) Sulfate (CuSO₄)0.1 - 1 mMThe source of the copper catalyst.
Sodium Ascorbate1 - 5 mMReduces Cu(II) to the active Cu(I) state.
THPTA/TBTA Ligand0.1 - 1 mMStabilizes the Cu(I) catalyst and protects the protein.
Reaction BufferPBS or HEPES, pH 7-8Maintains physiological conditions.

The reaction is generally incubated at room temperature for 1 to 4 hours. lumiprobe.comchemrxiv.org The resulting biotinylated protein can then be purified using size-exclusion chromatography to remove excess reagents. The efficiency of CuAAC makes it a robust method for conjugating biotin to a wide range of biomolecules. springernature.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-Biotin Derivatives

To circumvent the potential cytotoxicity of the copper catalyst used in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a metal catalyst. igem.org The carboxylic acid of this compound can be derivatized with a DBCO-amine to create DBCO-PEG4-Biotin, a reagent ready for copper-free click chemistry. medchemexpress.comaatbio.com

SPAAC is highly bioorthogonal and proceeds efficiently at physiological temperatures and pH. aatbio.com The reaction kinetics are exceptionally fast, making it ideal for labeling biomolecules in living systems. nih.gov

Research Findings: For a typical SPAAC reaction, a biomolecule is functionalized with an azide group. The DBCO-PEG4-Biotin reagent is then added, and the reaction proceeds spontaneously.

ParameterConditionRationale
ReactantsAzide-modified biomolecule and DBCO-PEG4-BiotinThe bioorthogonal reaction partners.
Molar Ratio1.5 to 3-fold excess of DBCO reagentTo ensure complete consumption of the limiting azide-modified biomolecule. nanocs.net
SolventAqueous buffer (e.g., PBS, pH 7.4)Mimics physiological conditions. aatbio.com
Temperature4°C to 37°CReaction proceeds efficiently across a range of temperatures. nanocs.net
Reaction Time2 to 12 hoursTime depends on reactant concentrations and temperature. nanocs.net

The progress of the SPAAC reaction can be monitored by observing the disappearance of the DBCO absorbance peak around 310 nm. aatbio.com Studies have shown that the inclusion of a PEG linker, such as in DBCO-PEG4-Biotin, can enhance reaction rates by increasing solubility and reducing steric hindrance. rsc.org

Tetrazine-mediated Click Reactions for Biotinylated Conjugates

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), is the fastest known bioorthogonal reaction, with second-order rate constants up to 10⁶ M⁻¹s⁻¹. broadpharm.comconju-probe.com This exceptional speed allows for efficient labeling at very low concentrations. For this application, this compound can be converted to Biotin-PEG4-tetrazine. lumiprobe.com This reagent can then be used to label biomolecules that have been functionalized with a TCO group.

Research Findings: The ligation is straightforward: the TCO-modified biomolecule is mixed with the Biotin-PEG4-tetrazine reagent in an aqueous buffer. broadpharm.com The reaction is typically complete within minutes at room temperature. conju-probe.com

FeatureDescriptionReference
ReactivityExtremely fast and selective reaction between tetrazine and TCO. conju-probe.com
ConditionsAqueous buffer (pH 6-9), room temperature, catalyst-free. broadpharm.com
MonitoringThe reaction can be monitored by the disappearance of the tetrazine's visible color and its absorbance peak around 520 nm. broadpharm.com
ApplicationsIdeal for in vivo imaging and labeling of low-abundance targets due to the rapid kinetics. conju-probe.com

This methodology has been successfully used to create well-defined antibody-drug conjugates and other protein bioconjugates. rsc.orgresearchgate.net

Site-Specific Conjugation Approaches

While traditional chemical biotinylation often targets lysine residues, leading to heterogeneous products, site-specific methods offer precise control over the location and stoichiometry of biotin conjugation. researchgate.net

Enzymatic Biotinylation Strategies

Enzymes can be used to catalyze the formation of a covalent bond between a biotin derivative and a specific site on a protein, offering unparalleled specificity.

Microbial transglutaminase (mTG) is an enzyme that catalyzes the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and a primary amine. nih.govmdpi.com This reaction can be exploited for site-specific biotinylation by using an amine-functionalized biotin reagent. To be used in this context, this compound must first be converted to its amine-terminated analogue, Biotin-PEG4-amine. broadpharm.comnanocs.netlumiprobe.com

A key application of this strategy is the site-specific modification of antibodies. Microbial transglutaminase has been shown to selectively target a single conserved glutamine residue (Q295) within the Fc region of many IgG antibodies. researchgate.netnih.gov However, the N-linked glycan at the adjacent Asn297 residue can sterically hinder the enzyme. nih.gov To overcome this, the glycan is often trimmed using an endoglycosidase (like EndoS2) prior to the mTG-mediated conjugation. nih.gov

Research Findings: A typical protocol involves the incubation of the antibody with an endoglycosidase, followed by the addition of microbial transglutaminase and an excess of Biotin-PEG4-amine.

StepReagents & ConditionsPurposeOutcome
1. Deglycosylation (Trimming)Antibody, EndoS2, PBS buffer, 37°C, 2-4 hoursTo remove steric hindrance from the Asn297 glycan.Antibody with a trimmed, core GlcNAc structure.
2. Enzymatic ConjugationTrimmed Antibody, Microbial Transglutaminase, Biotin-PEG4-amine (excess), PBS buffer, 37°C, 12-34 hoursTo covalently attach the biotin-amine to the Q295 residue.Site-specifically biotinylated antibody with a biotin-to-antibody ratio approaching 2:1. researchgate.netresearchgate.net

This chemo-enzymatic strategy produces a homogeneous population of antibodies biotinylated specifically in the Fc region. researchgate.net This orientation control has been shown to improve antigen-binding capacity and sensitivity in immunoassays by up to 3-fold compared to randomly biotinylated antibodies. researchgate.net

Considerations for Homogeneous Bioconjugate Production

The production of homogeneous bioconjugates, where a label is attached to a specific site on a biomolecule, is critical for ensuring batch-to-batch consistency, predictable activity, and reliable performance in analytical and therapeutic applications. frontiersin.orgcoledeforest.com Traditional bioconjugation methods, such as targeting abundant and highly accessible lysine residues with N-hydroxysuccinimide (NHS) esters, often result in a heterogeneous mixture of products with labels attached at various positions and in differing quantities. coledeforest.comnih.gov This stochastic modification can lead to conjugates with variable biological activity and compromised structural integrity. frontiersin.org

The use of this compound within a site-specific conjugation framework is a key strategy to overcome these challenges and produce homogeneous bioconjugates. Site-specific reactions enable the modification of a single, predetermined amino acid residue, even in the presence of other accessible residues of the same type. frontiersin.org This level of control can be achieved by targeting unique functionalities, such as a single engineered cysteine residue or by exploiting the distinct microenvironment and pKa of a specific native residue. frontiersin.orgcoledeforest.com

Enzymatic methods also offer a powerful route to homogeneity. For instance, enzymes like biotin ligase can attach biotin to a specific peptide recognition sequence (e.g., AviTag) that has been genetically fused to the protein of interest. coledeforest.com Similarly, sortase-mediated ligation can append a biotin-labeled oligo-glycine to a specific C-terminal recognition motif. nih.gov In these strategies, a derivative of this compound is precisely attached via the enzymatic reaction, yielding a uniformly modified protein population. The tetraethylene glycol (PEG4) spacer is crucial in this context; its hydrophilic and flexible nature helps to minimize steric hindrance between the biotin label and the protein, preserving the protein's native structure and function while ensuring the biotin moiety remains accessible for binding to streptavidin. biochempeg.com

Targeted Chemical Modification of Specific Amino Acid Residues (e.g., Lysine, Cysteine, Tyrosine)

The functional versatility of this compound and its derivatives allows for the targeted modification of several key amino acid residues, enabling the creation of well-defined bioconjugates. The choice of strategy depends on the target residue's unique chemical reactivity.

Lysine: The primary amine (-NH2) on the side chain of lysine is a common target for bioconjugation due to its nucleophilicity. thermofisher.comrsc.org The carboxylic acid group of this compound is typically activated to facilitate this reaction. The most common method involves converting the carboxylate into an N-hydroxysuccinimide (NHS) ester, forming Biotin-PEG4-NHS ester. thermofisher.comthermofisher.com This activated ester readily reacts with the primary amine of lysine residues under mild alkaline conditions (typically pH 7-9) to form a stable and irreversible amide bond. thermofisher.com While proteins often have multiple surface-exposed lysines, which can lead to heterogeneous labeling, a degree of selectivity can be achieved by using a substoichiometric amount of the biotinylating reagent or by exploiting differences in the pKa of individual lysine residues. nih.gov

Cysteine: Cysteine's thiol group (-SH) is a highly specific target for bioconjugation due to its relatively low abundance in proteins and unique nucleophilicity. frontiersin.org The carboxyl group of this compound is not reactive with thiols. Therefore, a different derivative, typically Biotin-PEG4-Maleimide, is employed for cysteine modification. creative-biolabs.com The maleimide (B117702) group reacts specifically with the sulfhydryl group of cysteine via a Michael addition reaction, forming a stable thioether bond. thermofisher.com This reaction is highly efficient and proceeds under physiological pH conditions. To ensure site-specificity, this strategy is often used with proteins that have been engineered to contain a single, accessible cysteine residue. frontiersin.org

Tyrosine: Tyrosine, with its phenolic side chain, represents an increasingly important target for site-selective protein modification, offering an alternative to lysine and cysteine chemistry. nih.govnih.gov Several methods have been developed for tyrosine conjugation. One prominent approach is the three-component Mannich-type reaction (also known as tyrosinase-based coupling), where an aldehyde and an aniline (B41778) derivative react with the phenol (B47542) ring of tyrosine to form a stable carbon-carbon bond. nih.gov Another method involves enzymatic modification, where tyrosinase oxidizes tyrosine to an ortho-quinone, which can then be captured by various nucleophiles. nih.gov Alternatively, tubulin tyrosine ligase (TTL) can be used to append modified tyrosine analogs, such as an azido-tyrosine, onto a C-terminal peptide tag. nih.gov This azide group can then be reacted with an alkyne-functionalized biotin reagent, such as Biotin-PEG4-alkyne, via a copper-catalyzed or strain-promoted click chemistry reaction to achieve specific biotinylation. nih.govbroadpharm.comlumiprobe.com

Table 1: Comparison of Amino Acid Targeting Strategies

Target Amino AcidRequired Biotin-PEG4 DerivativeReactive GroupResulting Covalent BondTypical Reaction Conditions
LysineBiotin-PEG4-NHS EsterN-Hydroxysuccinimide EsterAmidepH 7-9
CysteineBiotin-PEG4-MaleimideMaleimideThioetherpH 6.5-7.5
TyrosineBiotin-PEG4-Alkyne (for click chemistry)Alkyne (reacts with azide-modified Tyr)TriazoleAqueous buffer, +/- Cu(I) catalyst

Solid-Phase Synthesis Applications (e.g., Peptide Synthesis)

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, where a peptide chain is assembled step-by-step while anchored to an insoluble resin support. peptide.comnih.gov this compound and its derivatives are invaluable reagents in SPPS for producing precisely biotinylated peptides for use in immunoassays, affinity purification, and protein interaction studies. creative-peptides.comnih.gov

There are two primary strategies for incorporating the biotin-PEG4 moiety during SPPS:

Post-synthetic N-terminal Conjugation: After the complete peptide sequence has been assembled on the resin, the final N-terminal Fmoc protecting group is removed. The free amine of the N-terminal residue is then coupled with this compound using standard peptide coupling reagents like HBTU or PyBOP. researchgate.net This approach is straightforward for labeling the N-terminus of the peptide.

Incorporation via a Biotinylated Amino Acid: For site-specific biotinylation at an internal position within the peptide sequence, a pre-functionalized amino acid building block is used. The most common reagent for this purpose is Fmoc-Lys(Biotin-PEG4)-OH . broadpharm.com In this building block, the biotin-PEG4-carboxy group is already attached to the epsilon-amine (ε-NH2) of the lysine side chain, while the alpha-amine (α-NH2) is protected with a standard Fmoc group. This allows the biotinylated lysine to be incorporated at any desired position in the peptide sequence using standard Fmoc-SPPS protocols. broadpharm.comchempep.com The PEG spacer in these reagents confers significant advantages, as it improves the solubility of the building block in organic solvents like DMF and enhances the solubility of the final biotinylated peptide, which can otherwise be prone to aggregation. merckmillipore.com Furthermore, the spacer arm reduces potential steric hindrance between the peptide and avidin or streptavidin, facilitating a stronger binding interaction. merckmillipore.com

Applications in Advanced Research Methodologies

Protein and Peptide Bioconjugation and Labeling

Biotin-PEG4-CH2COOH is a key reagent for the biotinylation of proteins and peptides. Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule of interest, such as a protein or peptide. thermofisher.comcreative-proteomics.com This process leverages the exceptionally strong and specific non-covalent interaction between biotin and avidin (B1170675) or streptavidin proteins (Kd < 10-10 M) for detection, purification, and immobilization. thermofisher.comqyaobio.com The polyethylene (B3416737) glycol (PEG) spacer arm in the reagent serves a critical function by increasing the solubility of the labeled protein and reducing steric hindrance, which ensures that the biotin tag is accessible for binding to avidin or streptavidin without interfering with the biomolecule's function. thermofisher.comqyaobio.com

In the field of proteomics, biotinylation strategies are fundamental for identifying and quantifying proteins within complex mixtures. Covalently tagging proteins with biotin allows for their selective isolation and subsequent analysis by mass spectrometry (MS). nih.govnih.gov

A primary application of biotin labeling is the enrichment of specific protein subpopulations from complex cellular lysates for MS analysis. nih.govnih.gov The biotin tag acts as a high-affinity handle, allowing labeled proteins to be captured and isolated using immobilized avidin or streptavidin. nih.gov This enrichment is critical for the analysis of low-abundance proteins, which might otherwise be undetectable against a background of highly abundant proteins.

One innovative application involves the chemical modification of post-translationally modified proteins, such as those containing phosphoserine or phosphothreonine. In this method, the labile phosphate (B84403) groups are chemically replaced with biotinylated moieties. This allows for the specific enrichment of the formerly phosphorylated proteins using avidin affinity chromatography, enabling a targeted analysis of this important protein sub-proteome. A significant challenge with traditional enrichment strategies is that the MS analysis does not easily distinguish between the specifically biotin-labeled proteins and unlabeled contaminants that may co-purify. nih.govnih.gov

FeatureTraditional Enrichment (Protein-Level)DiDBiT (Peptide-Level)
Enrichment Target Intact biotinylated proteinsBiotinylated peptides (post-digestion)
Sample Complexity for MS High (enriched proteins + contaminants)Low (only biotinylated peptides are enriched)
Detection of Biotin Tag Poorly achieved; biotin tag often lost or not detectedDirect detection of the biotin modification on peptides
Confidence in Identification Lower; requires mock experiments or validation to distinguish from contaminants nih.govHigh; direct evidence of biotinylation on the identified peptide acs.org
Relative Detection Improvement BaselineUp to 200-fold improvement in detecting biotinylated proteins nih.govnih.govresearchgate.net

To overcome the limitations of traditional enrichment, advanced methods have been developed to improve the direct detection of the biotin modification itself. One such strategy is the "Direct Detection of Biotin-containing Tags" (DiDBiT). nih.govnih.govresearchgate.net In contrast to conventional approaches that enrich proteins before enzymatic digestion, the DiDBiT method involves digesting the entire protein sample with an enzyme like trypsin prior to enrichment. acs.org

The resulting peptide mixture is then subjected to enrichment using NeutrAvidin beads, which specifically capture the biotin-tagged peptides. acs.org This peptide-level enrichment drastically reduces the complexity of the sample analyzed by the mass spectrometer. acs.org The outcome is a significant increase in the yield and detection of the biotinylated peptides themselves, which serves as unambiguous proof of successful labeling. nih.govacs.org Research has shown that the DiDBiT strategy can improve the direct detection of biotinylated proteins by approximately 200-fold compared to conventional protein enrichment methods. nih.govresearchgate.net This high level of detection simplifies the discrimination of genuine target proteins from background contaminants. acs.org

Metabolic tagging is a powerful technique for studying newly synthesized proteins within a specific timeframe. This is often achieved by introducing a non-canonical amino acid, such as azidohomoalanine (AHA), into cell culture media. nih.govnih.gov Cells incorporate AHA into newly synthesized proteins in place of methionine. acs.orgresearchgate.net

Following incorporation, the azide (B81097) group on the AHA-containing proteins can be specifically labeled via a bio-orthogonal "click chemistry" reaction. nih.govresearchgate.net A reagent such as a biotin-alkyne (e.g., a derivative of this compound) is used to covalently attach the biotin tag to the azide-modified proteins. nih.govacs.org This allows for the selective enrichment and identification of proteins that were actively synthesized during the labeling period. researchgate.net When combined with the DiDBiT method, this approach has been shown to improve the detection of newly synthesized peptides more than 20-fold, enabling the detection of protein synthesis in vivo with high temporal resolution. nih.govnih.gov

Functionalizing Peptides for Structural and Interaction Studies

This compound is also used to functionalize synthetic peptides for studies on their structure and interactions. lifetein.com.cn Biotinylated peptides are essential tools for assays that require immobilization onto streptavidin-coated surfaces, such as in some ELISA formats or for creating affinity resins for pull-down experiments. qyaobio.comlifetein.com.cn The PEG4 spacer is particularly important in these applications, as it provides a flexible linker that separates the biotin from the peptide sequence, minimizing the risk that the tag or the surface will interfere with the peptide's native conformation and binding activity. thermofisher.comqyaobio.com

Peptides can be biotinylated at either the N-terminus or the C-terminus. qyaobio.comlifetein.com.cn The choice of labeling site is a critical design consideration that can impact the peptide's function and the success of the experiment. sigmaaldrich.comthermofisher.com

N-terminal Biotinylation : This is the most common approach, where the biotinylation reagent is reacted with the primary α-amino group at the peptide's N-terminus. qyaobio.comlifetein.com.cn This method is often recommended because it is typically a more straightforward synthetic operation with a higher success rate and lower cost. lifetein.com.cn A specific protocol for preferentially labeling the N-terminus involves conducting the reaction at a lower pH (e.g., pH 6.5). thermofisher.com At this pH, the N-terminal α-amino group (pKa ≈ 8.9) is more likely to be unprotonated and reactive compared to the ε-amino group of lysine (B10760008) side chains (pKa ≈ 10.5), thus favoring selective N-terminal modification. thermofisher.com

C-terminal Biotinylation : This is typically achieved by incorporating a lysine residue at or near the C-terminus of the peptide. qyaobio.comlifetein.com.cn The biotin tag is then attached to the lysine's side-chain ε-amino group. qyaobio.com While synthetically more complex, C-terminal labeling is crucial when the N-terminus of the peptide must remain unmodified for biological activity or for subsequent chemical reactions. lifetein.com.cnsigmaaldrich.com Research has shown that in certain applications, such as some kinase binding assays, C-terminally labeled peptides can provide better results than their N-terminally labeled counterparts. sigmaaldrich.com

FeatureN-terminal BiotinylationC-terminal Biotinylation
Attachment Site Primary α-amino group at the N-terminus qyaobio.comε-amino group of a C-terminal or internal lysine residue qyaobio.comlifetein.com.cn
Synthetic Complexity Lower; often a final step in peptide synthesis lifetein.com.cnHigher; requires additional specific coupling steps lifetein.com.cn
Success Rate Generally higher lifetein.com.cnCan be more complex and variable
Cost Generally lower lifetein.com.cnGenerally higher
Key Advantage Simplicity and efficiency lifetein.com.cnLeaves the N-terminus free for biological interactions or other modifications sigmaaldrich.com
When to Use When N-terminal modification does not impede peptide functionWhen the N-terminus is critical for activity or when a specific internal site is desired sigmaaldrich.comthermofisher.com
Impact on Peptide Stability and Biological Function

The conjugation of this compound and similar PEGylated biotin structures to peptides significantly influences their physicochemical properties, leading to enhanced stability and preserved biological function. Peptides labeled with biotin are crucial for various applications, including affinity purification, enzyme-linked immunosorbent assays (ELISAs), and receptor localization studies. merckmillipore.com However, biotinylated peptides can sometimes suffer from poor solubility. The incorporation of a hydrophilic PEG spacer, such as the tetraethylene glycol chain in this compound, effectively increases the solubility of the resulting peptide conjugate in both aqueous and organic solvents. merckmillipore.com

Furthermore, PEGylation is a well-established strategy for improving the in vivo stability and pharmacokinetic profile of therapeutic and diagnostic peptides. axispharm.commdpi.com A systematic study on the A20FMDV2 peptide, which targets integrin-αvβ6, demonstrated that increasing the length of the PEG chain enhanced peptide stability in both rat serum and human plasma. mdpi.com While this study tested various PEG lengths, the principle underscores the stabilizing effect of PEGylation. For instance, an A20FMDV2 analogue incorporating twenty ethylene (B1197577) glycol units showed the highest stability. mdpi.com The PEG linker not only shields the peptide from proteolytic degradation but also increases its hydrodynamic radius, which can reduce renal clearance. The flexible spacer also ensures that the biological activity of the peptide is maintained by positioning the biotin label away from the peptide's active site, thus ensuring better binding to avidin or streptavidin without compromising the peptide's interaction with its target. merckmillipore.com

FeatureImpact of Biotin-PEG4 ConjugationSource
Solubility Increases solubility of the peptide conjugate in aqueous solutions. merckmillipore.com
Stability Enhances stability in biological fluids like serum and plasma by providing protection from proteases. mdpi.com
Biological Activity The PEG spacer minimizes steric hindrance, helping to preserve the peptide's native biological function and improving avidin/streptavidin binding. merckmillipore.com
Pharmacokinetics Can improve the in vivo half-life by increasing the hydrodynamic size, potentially reducing renal clearance. axispharm.commdpi.com

Antibody Conjugation for Research Tools

This compound, often in its NHS-ester activated form (NHS-PEG4-Biotin), is a premier reagent for the biotinylation of antibodies, creating powerful tools for immunoassays, affinity purification, and cell sorting. thermofisher.comthermofisher.com The hydrophilic PEG spacer is particularly advantageous for antibody labeling, as it imparts water solubility to the final conjugate, significantly reducing the aggregation that can occur when using biotinylation reagents with more hydrophobic hydrocarbon spacers. thermofisher.comthermofisher.com This enhanced solubility and stability in solution are critical for maintaining the functionality and reliability of antibody reagents during storage and use. thermofisher.com The process of antibody biotinylation can be broadly categorized into two main strategies: random and site-specific conjugation.

The most common method for antibody biotinylation involves the random chemical modification of primary amines. thermofisher.com Antibodies and other proteins possess multiple primary amines available for labeling, primarily the ε-amino group of lysine (K) residues and the N-terminal α-amino group of each polypeptide chain. thermofisher.comthermofisher.com When using the N-hydroxysuccinimide ester form, NHS-PEG4-Biotin, the reagent reacts efficiently with these primary amines in buffers with a pH of 7-9, forming a stable amide bond. thermofisher.com

To overcome the limitations of random labeling, site-specific biotinylation methods have been developed to ensure a uniform and optimally oriented antibody population. These strategies aim to attach biotin to a specific site on the antibody, typically on the Fc region, far from the antigen-binding sites. acs.orgacs.org This controlled orientation, when immobilized on a streptavidin surface, ensures that the antigen-binding Fab arms are projected away from the surface, maximizing their availability for target binding. acs.orgacs.orgresearchgate.net

One innovative approach utilizes the enzyme microbial transglutaminase (mTG) to catalyze the covalent coupling of an amine-containing biotin derivative (like Biotin-PEG4-amine) to a specific glutamine residue (Q295) located on the heavy chain of the antibody's Fc region. acs.org A comparative study directly demonstrated the superiority of this site-specific method over random lysine-based conjugation. While randomly biotinylated antibodies had an average of 5.0 biotins per antibody, the site-specific method yielded a conjugate with 1.9 biotins per antibody. acs.orgacs.org Despite having fewer biotin labels, the site-specifically biotinylated antibodies, when immobilized on a streptavidin-coated plate, exhibited a threefold improvement in antigen binding capacity, sensitivity, and detection limit compared to their randomly modified counterparts. acs.orgacs.org This enhancement is directly attributed to the uniform, oriented immobilization that prevents steric hindrance of the antigen-binding sites. acs.orgacs.org

ParameterRandom Biotinylation (via Lysine)Site-Specific Biotinylation (via Fc region)Source
Target Residue Primary amines (Lysine, N-terminus)Specific residue (e.g., Q295 via mTG) thermofisher.comacs.orgacs.org
Label Location Distributed across Fab and Fc regionsConfined to the Fc region acs.orgacs.org
Orientation on Surface RandomUniformly oriented acs.orgacs.orgresearchgate.net
Antigen Binding Potentially compromised due to steric hindranceOptimized and enhanced acs.orgacs.org
Performance Standard~3-fold improvement in binding capacity and sensitivity acs.orgacs.org

Nucleic Acid Labeling and Functionalization

The biotinylation of nucleic acids is a cornerstone of many molecular biology techniques. This compound and its derivatives provide a means to attach this versatile affinity tag to oligonucleotides and DNA, enabling their detection, purification, and use in complex interaction studies. broadpharm.comlumiprobe.com The PEG4 linker is particularly beneficial as it separates the biotin from the nucleic acid backbone, ensuring efficient binding to avidin or streptavidin, and its hydrophilicity aids in maintaining the solubility of the labeled nucleic acid. lumiprobe.com

Biotinylation of Oligonucleotides and DNA

Synthetic oligonucleotides can be directly labeled with biotin during their chemical synthesis using specialized phosphoramidite (B1245037) reagents. glenresearch.com While this compound itself is not a phosphoramidite, amine-modified oligonucleotides can be synthesized and subsequently labeled in a post-synthesis step using the NHS-ester of this compound. Alternatively, Biotin-PEG4-amine can be used to react with activated carboxylic acids or other electrophiles on a modified oligonucleotide. lumiprobe.com

Biotin phosphoramidites often incorporate a spacer arm, such as a triethylene glycol (TEG) or hexaethylene glycol (HEG) chain, which serves the same purpose as the PEG4 linker in this compound. glenresearch.com These spacers are critical for the utility of the resulting probes. Biotin can be incorporated at the 5' or 3' terminus of an oligonucleotide, or internally by replacing a thymidine (B127349) residue with a biotin-dT building block. glenresearch.com For many applications, such as the generation of probes for pull-down assays or microarrays, terminal labeling is preferred as it minimizes interference with hybridization.

Applications in DNA-Protein Interaction Studies

Biotin-labeled DNA and oligonucleotides are indispensable tools for investigating the intricate interactions between proteins and nucleic acids. youtube.com These interactions govern fundamental cellular processes, including transcription, replication, and DNA repair. The high-affinity interaction between biotin and streptavidin is exploited in various assay formats to isolate and identify DNA-binding proteins. nih.gov

A primary application is the DNA pull-down assay. In this method, a biotinylated DNA probe corresponding to a specific regulatory sequence is incubated with a cell lysate. thermofisher.com Proteins that bind to this DNA sequence form a complex with the probe. These complexes are then selectively captured from the lysate using streptavidin-coated magnetic or agarose (B213101) beads. After washing away non-specific binders, the captured proteins are eluted and can be identified by Western blotting or mass spectrometry. thermofisher.com

Microplate capture assays represent a high-throughput variation of this technique. Here, biotinylated DNA probes are immobilized onto the surface of streptavidin-coated microplates. thermofisher.com Cell extracts are added to the wells, allowing proteins to bind to the immobilized DNA. The bound proteins are then detected using specific antibodies in an ELISA-like format. thermofisher.com This method is useful for confirming protein identities and quantifying relative binding amounts. Furthermore, proximity-based labeling techniques, such as the proximity-utilizing biotinylation (PUB) method, use biotin ligase fused to one protein to biotinylate an acceptor peptide on a second protein only when they are brought into close proximity by binding to adjacent sites on DNA, providing a way to study DNA-dependent protein-protein interactions in vivo. nih.gov

Molecular Probes and Biosensing

The specific interaction between biotin and avidin/streptavidin is one of the strongest non-covalent bonds known in nature, which is leveraged extensively in the design of molecular probes and biosensors. nih.gov The incorporation of a PEG4 linker serves to reduce steric hindrance, improve solubility, and minimize non-specific binding, thereby enhancing the performance of these analytical tools. nanocs.netxarxbio.com

The study of interactions between ligands and their receptors on cell surfaces is fundamental to understanding numerous biological processes. nih.gov Biotin-PEGylated probes are instrumental in these investigations, allowing for the precise tracking and analysis of these molecular recognition events. nih.gov

Researchers have developed modular, solid-phase synthetic routes to create biotinylated cross-linking probes for studying membrane receptors. nih.gov For instance, a method utilizing an orthogonal protection strategy has been described for the synthesis of arvanil-derived cannabinoid receptor ligands. nih.gov These probes, featuring a Biotin-PEG structure, can incorporate photoaffinity or chemical cross-linking groups, enabling the identification and characterization of ligand-binding sites on receptors. nih.gov

The stability of the complex formed between biotin-PEG conjugates and avidin is a critical factor. xarxbio.com Functional studies on the binding of heterobifunctional biotin-PEG conjugates to avidin tetramers have shown that the resulting complexes can be highly stable, with dissociation half-times of approximately two days at 25°C for complexes with two ligands per avidin molecule. xarxbio.com This stability is crucial for applications requiring long-term tracking or robust capture of receptor molecules. xarxbio.com

The versatility of this compound allows for its conjugation to various ligands to study diverse receptor systems. The general scheme involves linking the carboxyl group of the PEG spacer to a primary amine on the target ligand, creating a stable amide bond. This biotinylated ligand can then be used to probe its receptor, with detection facilitated by streptavidin conjugated to a reporter molecule, such as a fluorophore or an enzyme.

Table 1: Characteristics of Biotin-PEG Probes in Ligand-Receptor Studies

Probe ComponentFunctionKey Research FindingReference
BiotinHigh-affinity binding tag for streptavidin/avidin.Forms highly stable, nearly irreversible complexes, essential for robust detection. nih.gov nih.gov
PEG4 SpacerReduces steric hindrance, increases solubility, and minimizes non-specific adsorption.Restores high-affinity binding that can be lost when biotin is directly conjugated to a molecule. xarxbio.com xarxbio.com
Terminal Group (e.g., -CH2COOH)Provides a reactive site for conjugation to ligands.Enables the creation of modular probes for various receptor systems through standard coupling chemistries. broadpharm.com broadpharm.com
Cross-linking Group (optional)Covalently links the probe to the receptor upon binding.Allows for the identification of binding sites and interacting partners. nih.gov nih.gov

Biosensors are analytical devices that combine a biological recognition element with a transducer to detect target molecules with high sensitivity and specificity. nih.gov The integration of this compound into biosensor platforms significantly enhances their performance by providing a reliable method for immobilizing biorecognition molecules (e.g., antibodies, aptamers) onto the sensor surface. rsc.org

In the development of optical biosensors, such as those based on microring resonators, surface functionalization is critical for performance. nih.gov A highly sensitive add-drop dual-microring resonant microfluidic sensing chip has been developed for the detection of Alzheimer's disease biomarkers. nih.gov Such platforms can be functionalized using biotin-PEG linkers to immobilize capture antibodies, which then bind to the target analyte. nih.gov The use of a PEG linker helps to orient the antibody away from the surface, enhancing its antigen-binding capacity and improving the sensor's limit of detection. nih.gov

Electrochemical biosensors also benefit from this technology. rsc.org These sensors convert biological recognition events into measurable electrical signals (e.g., current, voltage, impedance). rsc.org Biotin-functionalized nanoparticles are often used as signal amplification labels. rsc.org For example, a capture antibody is immobilized on an electrode, the target analyte is captured, and then a second, biotinylated detection antibody is introduced, followed by a streptavidin-enzyme conjugate. This sandwich assay format, facilitated by the biotin-PEG linker, dramatically amplifies the signal, leading to enhanced sensitivity. nih.gov

Surface Plasmon Resonance (SPR) is a powerful technique for studying molecular interactions in real-time. nih.govresearchgate.net In a typical SPR setup, a sensor chip surface (often gold) is first functionalized with a layer of streptavidin. nih.gov Then, a biotin-PEG-linked ligand (e.g., a protein or antibody) is introduced and binds to the streptavidin, creating a stable, oriented layer of the capture molecule. nih.gov The use of the PEG linker ensures the ligand is positioned optimally for interaction with the analyte flowed over the surface, which is crucial for accurate kinetic analyses. nih.gov Studies have shown that this oriented immobilization strategy can result in a significant enhancement in antigen-binding capacity compared to random immobilization methods. nih.gov

The chemistry can be applied to various substrate materials. For example, silicon carbide (SiC), an attractive material for electronic biosensors due to its stability and biocompatibility, can be functionalized for selective protein immobilization. nist.gov A sequential process involving treatment with 3-aminopropyltriethoxysilane (B1664141) (APTES) to introduce amine groups, followed by reaction with an NHS-activated this compound, creates a biotinylated surface ready for the specific and stable immobilization of streptavidin and subsequent biotinylated biomolecules. nist.gov

Table 2: Comparison of Surface Immobilization Strategies

Immobilization MethodDescriptionAdvantageDisadvantageReference
Physical AdsorptionDirect, non-covalent attachment of biomolecules to the surface via hydrophobic or electrostatic interactions.Simple and fast procedure.Random orientation, potential for denaturation, and weak binding can lead to leaching. nih.gov nih.gov
Random Covalent CouplingCovalent attachment via reactive groups (e.g., lysines) randomly distributed on the biomolecule surface.Strong, stable attachment.Random orientation can block active sites, reducing biological activity. nih.gov nih.gov
Site-Specific Biotin-Streptavidin ImmobilizationBiomolecule is biotinylated at a specific site and then immobilized on a streptavidin-coated surface.Uniform orientation, high affinity, minimal impact on biological activity, and enhanced performance. nih.govRequires specific biotinylation of the biomolecule, which can be more complex. nih.gov

Nanotechnology and Materials Science Research

In nanotechnology and materials science, surface functionalization is key to imparting desired properties to materials. This compound is used to modify nanoparticles and surfaces, enabling their use in targeted drug delivery, advanced diagnostics, and the creation of functional biomaterials. biochempeg.commdpi.com

Nanoparticles, such as magnetic nanoparticles, gold nanoparticles, and quantum dots, are widely used in biomedical research. mdpi.com Functionalizing these nanoparticles with this compound allows them to be targeted to specific cells or tissues through the biotin-avidin system. nih.gov

A common strategy for functionalizing iron oxide magnetic nanoparticles (MNPs) involves first coating the nanoparticles with a material that provides amine groups, such as aminopropylsilane. nih.gov These amine groups are then reacted with the N-hydroxysuccinimide (NHS) ester of this compound to covalently attach the biotin-PEG linker to the nanoparticle surface. nih.gov These biotinylated MNPs can be used in pretargeting strategies for cancer therapy or imaging. nih.gov In this approach, a bispecific antibody (one arm binding a tumor antigen, the other binding streptavidin) is administered first, followed by streptavidin, and finally the biotinylated nanoparticles carrying a therapeutic or imaging agent. This method enhances target accumulation while minimizing off-target effects.

The PEG linker plays a crucial role by increasing the nanoparticle's stability in biological fluids, reducing aggregation, and preventing opsonization (the process by which nanoparticles are marked for clearance by the immune system). mdpi.com This leads to longer circulation times and improved bioavailability.

The creation of functional coatings that can resist non-specific protein adsorption (biofouling) while presenting specific binding sites is a major goal in biomaterials science. mdpi.com this compound is an ideal molecule for creating such surfaces. biochempeg.com

PEGylated coatings are known for their excellent anti-fouling properties. mdpi.com By creating a mixed monolayer on a surface, consisting of both a simple methoxy-terminated PEG and this compound, a surface can be rendered resistant to non-specific binding while simultaneously displaying biotin moieties for the specific capture of streptavidin-conjugated molecules. mdpi.com

This approach has been successfully used to functionalize whispering gallery mode (WGM) optical microresonators for biosensing applications. mdpi.com Coating the sensor surface with a mixture of PEG and PEG-biotin significantly reduces the non-specific binding of interfering proteins like fibrinogen and lysozyme, while allowing for the highly specific detection of avidin. mdpi.com Research has shown that even a 1:1 ratio of PEG-biotin to PEG is effective at minimizing non-specific adsorption, thereby maximizing the detection capacity for the target analyte. mdpi.com These functional coatings are essential for the development of robust and reliable biosensors and medical implants that must function in complex biological environments. mdpi.com

Drug Delivery Systems Research

The conjugation of biotin to therapeutic agents is a widely explored strategy in the development of targeted drug delivery systems. nih.govnih.gov The underlying principle is to leverage the overexpression of biotin transporters, such as the sodium-dependent multivitamin transporter (SMVT), on the surface of cancer cells to achieve selective uptake of a cytotoxic payload. nih.govnih.gov this compound is an exemplary linker used in this context, offering a balance of hydrophilicity, length, and a reactive carboxylic acid group for payload attachment. broadpharm.com The PEG4 spacer enhances the solubility and stability of the resulting conjugate, while the biotin acts as the targeting moiety. broadpharm.combiochempeg.com Research has demonstrated that biotin-conjugated drugs can exhibit significantly enhanced cytotoxicity compared to their non-conjugated counterparts, highlighting the potential of this targeting strategy. nih.gov

Design and Synthesis of Antibody-Drug Conjugate (ADC) Linkers

Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics designed to deliver potent cytotoxic agents specifically to cancer cells by linking them to a monoclonal antibody. The linker connecting the antibody and the payload is a critical component that dictates the stability and release characteristics of the ADC. biochempeg.com

This compound and its derivatives, such as Biotin-PEG4-PFP ester, are employed in the synthesis of ADC linkers. medchemexpress.com The polyethylene glycol (PEG) component of the linker serves several important functions:

Increases Hydrophilicity : PEG linkers improve the solubility and reduce aggregation of the ADC, which can otherwise be a significant challenge. biochempeg.com

Enhances Stability : The PEG chain can create a protective shield around the payload, improving its stability in circulation. biochempeg.com

Improves Pharmacokinetics : The presence of PEG can lead to a longer circulation half-life and reduced immunogenicity. biochempeg.com

While biotin itself is more commonly known as a targeting ligand, in the context of ADCs, biotinylation reagents can be incorporated into the linker design to add functionalities. For example, the strong biotin-avidin interaction can be exploited in multi-step targeting strategies or to facilitate the purification and detection of the ADC during development. The carboxylic acid group of this compound provides a convenient handle for conjugation to the antibody or the drug, making it a versatile tool in the modular construction of ADCs. broadpharm.com

FeatureRole of this compound in ADC LinkersSource(s)
Component BiotinActs as a potential targeting moiety or a functional handle for purification/detection.
Component PEG4 SpacerIncreases solubility, enhances stability, and improves pharmacokinetics.
Component Carboxylic Acid (CH2COOH)Provides a reactive site for conjugation to the antibody or cytotoxic payload.

Role in Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins from cells by coopting the body's own ubiquitin-proteasome system. biochempeg.com A PROTAC consists of two ligands—one that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. frontiersin.org The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the POI. biochempeg.comresearchgate.net

PEG-based linkers, including structures derived from this compound, are the most prevalent type used in PROTAC design, featuring in over half of all reported PROTAC molecules. biochempeg.com The use of a PEG linker can increase the water solubility and influence the cell permeability of the PROTAC molecule. biochempeg.com Biotinylated PEG linkers are valuable tools for synthesizing and studying PROTACs, often used in assays to confirm target engagement and mechanism of action. medchemexpress.commedchemexpress.com

The primary function of the PROTAC linker is to bridge the POI-binding ligand and the E3 ligase-binding ligand, enabling the formation of a productive ternary complex. frontiersin.orgnih.gov This induced proximity leads to the E3 ligase tagging the POI with ubiquitin, marking it for destruction by the proteasome. nih.gov The length, flexibility, and chemical nature of the linker, such as that provided by a PEG4 chain, are critical determinants of the PROTAC's efficacy. biochempeg.com The modular nature of bifunctionalized PEG linkers allows for the rapid assembly of PROTAC libraries with varying linker lengths and attachment points, which accelerates the screening process to find the most effective degrader. biochempeg.com

The structure of the linker has a profound impact on the efficiency of target protein degradation. nih.gov Research has shown that both the length and the rigidity of the linker can significantly affect the stability of the ternary complex and, consequently, the rate of degradation. For example, in studies involving the degradation of Bruton's tyrosine kinase (BTK), it was found that PROTACs with very short linkers were ineffective at promoting degradation because they were not long enough to allow both ligands to bind to their respective proteins simultaneously. nih.govescholarship.org Conversely, longer and more flexible PEG linkers (typically 5 or more PEG units) were more successful, facilitating efficient ternary complex formation and subsequent degradation. nih.gov This highlights that the linker must provide the optimal distance and geometric orientation between the target protein and the E3 ligase to achieve potent and selective protein degradation. escholarship.org

Linker CharacteristicImpact on PROTAC FunctionResearch Finding ExampleSource(s)
Length Determines the ability to form a stable ternary complex.For BTK degradation, linkers with <5 PEG units were less effective than those with ≥5 PEG units.
Flexibility Influences the entropic cost of ternary complex formation.Increased flexibility can be tolerated differently by various E3:POI pairs.
Composition Affects solubility, cell permeability, and pharmacokinetics.PEG linkers are used in >50% of reported PROTACs to improve water solubility.

Ligand-Directed Targeting in Cellular Systems

This compound is instrumental in strategies for ligand-directed targeting, which aims to deliver molecules to specific cell types. evronylab.orgnih.gov By conjugating a therapeutic or imaging agent to this linker, the biotin moiety can guide the entire construct to cells that overexpress biotin receptors. rsc.org

A notable example is the development of a drug delivery system to target neurons. Researchers conjugated the Tetanus Toxin C fragment (TTC), a neuron-targeting ligand, to PLGA-PEG-biotin nanoparticles. evronylab.org This system demonstrated selective targeting of neuronal cells in vitro. evronylab.org In this construct, the biotin-PEG portion facilitates the stable and specific attachment of the targeting protein to the nanoparticle surface via an avidin bridge. evronylab.org

Furthermore, biotin-PEG4 linkers are used in advanced chemical biology techniques to identify cell surface receptors. researchgate.net In a method known as biotin-transfer, a ligand of interest is labeled with a trifunctional crosslinker containing biotin attached via a PEG4 arm. researchgate.net Upon binding to its receptor on a live cell, the crosslinker is activated, resulting in the transfer of the biotin tag from the ligand to its direct binding partner. researchgate.net This allows for the subsequent isolation and identification of the previously unknown receptor, showcasing the utility of the this compound scaffold in elucidating complex biological interactions. researchgate.net

Exploiting Biotin Transporter Overexpression for Targeted Uptake

The targeted delivery of therapeutic agents to cancer cells is a primary goal in oncology research. One promising strategy involves leveraging the unique metabolic characteristics of tumor cells, such as the overexpression of certain nutrient transporters. Biotin, also known as vitamin B7, is essential for rapid cell proliferation, and consequently, the transporters responsible for its uptake are often found in higher concentrations on the surface of cancer cells compared to normal tissues. nih.govmdpi.com This differential expression provides a molecular target for delivering cytotoxic payloads specifically to malignant cells, thereby minimizing off-target toxicity. nih.gov The primary transporter for biotin is the sodium-dependent multivitamin transporter (SMVT), which is overexpressed in a variety of cancers, including ovarian, colon, breast, lung, and kidney cancer. nih.govmdpi.comnih.gov

The compound this compound serves as a critical linker in this targeting strategy. It consists of three key components:

A biotin moiety: This acts as the targeting ligand, recognized by and binding to the overexpressed biotin transporters (SMVT) on cancer cells. nih.gov

A tetra-polyethylene glycol (PEG4) spacer: This flexible, hydrophilic spacer arm enhances the solubility of the entire conjugate and extends the biotin group away from the attached therapeutic agent. This extension helps to ensure that the biotin can effectively reach and bind within the binding pocket of its transporter without steric hindrance from the drug molecule. nih.govacs.org

A terminal carboxylic acid (COOH) group: This functional group provides a reactive handle for conjugation to a variety of molecules, such as anticancer drugs, imaging agents, or nanoparticles, through the formation of a stable amide bond. nih.govresearchgate.net

By conjugating a therapeutic agent to this compound, researchers can create a prodrug that is selectively taken up by cancer cells via receptor-mediated endocytosis. nih.govacs.org Once internalized, the therapeutic payload can be released to exert its cytotoxic effect.

Detailed Research Findings

Recent studies have demonstrated the efficacy of this targeting approach. For instance, researchers have synthesized prodrugs by coupling Biotin-PEG4 linkers to potent antitumor agents. A notable study involved the creation of two such prodrugs, where biotin was linked via a PEG4 spacer to diarylidenyl piperidone (DAP) derivatives, known inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancer. nih.gov

The resulting biotin-PEG4-DAP prodrugs were evaluated for their antitumor activity against various cancer cell lines. The data revealed that the biotin-conjugated compounds exhibited significant cytotoxicity, in some cases comparable to or even exceeding that of the parent drugs.

In one study, the cytotoxic activities of biotin-PEG4-diarylidenyl piperidone prodrugs were evaluated against a panel of human cancer cell lines using the MTT assay. The results, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells), demonstrated potent antitumor activity.

Table 1: In Vitro Cytotoxicity (IC50, μM) of Biotin-PEG4-DAP Prodrugs

Compound SW480 (Colon Cancer) A549 (Lung Cancer) SW620 (Colon Cancer) HCT116 (Colon Cancer)
Biotin-PEG4-DAP-F 0.81 ± 0.05 0.96 ± 0.07 1.12 ± 0.09 1.34 ± 0.11
Biotin-PEG4-DAP-NO2 0.95 ± 0.06 1.08 ± 0.08 1.25 ± 0.10 1.48 ± 0.13

Data derived from a study on biotin-PEG4-diarylidenyl piperidone prodrugs. nih.gov

Furthermore, the principle of targeting the SMVT has been explored with various nanoparticles and drug delivery systems. Studies using biotin-conjugated nanoparticles have shown enhanced cellular uptake in cancer cells that overexpress the biotin receptor. For example, biotinylated PEG/PCL nanoparticles loaded with paclitaxel (B517696) demonstrated significantly higher cytotoxicity against cancer cells compared to non-biotinylated nanoparticles. researchgate.net This enhanced effect is attributed to the improved selective delivery of the drug into cancer cells through interactions with the overexpressed biotin transporters. researchgate.net

Another study investigated the uptake of biotin-conjugated nanoparticles in neuroblastoma cells, demonstrating that the presence of the biotin ligand facilitated selective targeting. evronylab.org The mechanism often involves competitive inhibition, where the uptake of the biotinylated conjugate can be reduced by the presence of free biotin, confirming the role of the specific transporter. nih.gov Research on a retro-inverso Tat nonapeptide showed that its biotinylated form had a 3.2-fold higher permeability and an approximately 500-fold greater uptake in cells expressing the human SMVT compared to the non-biotinylated peptide. nih.gov This uptake was significantly inhibited by free biotin, confirming the transport was mediated by SMVT. nih.gov

These findings underscore the potential of this compound and similar linkers in the development of next-generation targeted cancer therapies. By exploiting the inherent biology of cancer cells, researchers can design more effective and less toxic treatments.

Advanced Analytical and Characterization Techniques

Spectroscopic Methods for Conjugate Characterization

Spectroscopic techniques are fundamental for the initial characterization of biotin-PEGylated conjugates, providing information on both the success of the conjugation and the structural integrity of the modified biomolecule.

UV-Visible (UV-Vis) Spectroscopy : While biotin (B1667282) itself does not have a strong UV chromophore for direct detection, UV-Vis spectroscopy is widely used for quantifying the degree of biotinylation through indirect methods. nih.gov The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. thermofisher.comsurflay.com In this assay, HABA is pre-mixed with avidin (B1170675), forming a colored complex with a characteristic absorbance at 500 nm. When the biotin-PEGylated conjugate is introduced, the biotin displaces the HABA from the avidin binding pocket due to its much higher affinity. This causes a proportional decrease in absorbance at 500 nm, which can be used to calculate the concentration of biotin in the sample. thermofisher.com Alternatively, some specialized biotinylation reagents incorporate a chromophore, allowing for direct spectrophotometric quantification of the incorporated biotin. interchim.fr

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is a powerful tool for confirming the presence of the PEG linker in the conjugate. The PEG chain has characteristic, strong absorbance peaks that are often distinguishable from the complex spectra of biomolecules like proteins. nih.gov Key identifying peaks for PEG include the C-O-C ether stretching vibration, which is typically very intense and appears around 1100 cm⁻¹. researchgate.netresearchgate.net Additionally, C-H stretching vibrations around 2880 cm⁻¹ can also indicate the presence of the PEG chain. researchgate.netacs.org Analysis of the FTIR spectrum before and after conjugation can thus provide qualitative confirmation of successful PEGylation.

Chromatographic Separation Techniques for Purity and Conjugation Efficiency Assessment

Chromatographic methods are indispensable for purifying biotin-PEGylated conjugates from unreacted starting materials and for assessing the heterogeneity of the final product.

High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone technique for analyzing the purity of biotin-PEGylated molecules. Due to the hydrophilic nature of the PEG4 spacer, Reverse-Phase HPLC (RP-HPLC) can be used to separate the more polar conjugate from the unreacted, often more hydrophobic, biomolecule.

Size-Exclusion Chromatography (SEC) : SEC is particularly well-suited for this purpose as it separates molecules based on their hydrodynamic radius. chromatographyonline.com The covalent attachment of the Biotin-PEG4-CH2COOH linker increases the molecular weight and size of the target biomolecule. This size difference allows for the separation of the conjugate from the unconjugated molecule, as well as the removal of excess, unreacted linker. researchgate.net An SEC chromatogram will show the conjugate eluting earlier than the unmodified molecule. By analyzing the peak areas, one can assess the purity and the efficiency of the conjugation reaction, quantifying the relative amounts of conjugated, unconjugated, and aggregated species. chromatographyonline.comresearchgate.net

The table below illustrates a typical outcome of an SEC analysis for a model protein before and after conjugation with this compound.

SampleMain Peak Retention Time (min)% Purity (Main Peak)Comments
Unconjugated Protein12.599%Single, sharp peak corresponding to the native protein.
Conjugation Reaction Mixture11.8 (Conjugate), 12.5 (Unconjugated)85% (Conjugate)Shows a new, earlier-eluting peak for the conjugate and a smaller peak for the remaining unconjugated protein.
Purified Conjugate11.8>98%A single, sharp peak indicating successful purification of the biotin-PEGylated protein.

Mass Spectrometry (MS) for Confirmation of Biotinylation and Linker Integrity

Mass spectrometry provides definitive evidence of successful conjugation by precisely measuring the mass of the modified biomolecule. It confirms that the this compound linker has been covalently attached and remains intact.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS : This is a widely used technique for analyzing large biomolecules like proteins. Following conjugation, MALDI-TOF analysis will reveal a mass shift corresponding to the addition of one or more this compound linkers. researchgate.netnih.gov The molecular weight of this compound is 447.5 g/mol . Therefore, the mass spectrum of a mono-biotinylated protein will show a peak at [Mass of Protein + 447.5 Da]. The presence of multiple peaks at intervals of ~447.5 Da would indicate di-, tri-, or higher-order conjugations. researchgate.netnih.gov

Electrospray Ionization (ESI) MS : Often coupled with liquid chromatography (LC-MS), ESI-MS is another powerful tool for confirming biotinylation. It is particularly useful for analyzing complex mixtures and can provide high-resolution mass data. researchgate.net For smaller molecules like peptides, LC-MS/MS can be used not only to confirm the mass addition but also to identify the specific site of modification (e.g., which lysine (B10760008) residue was conjugated) through fragmentation analysis. nih.gov

The following table summarizes expected mass spectrometry results for a model peptide.

AnalyteExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Conclusion
Model Peptide2500.02500.2-Unconjugated peptide mass confirmed.
This compound Conjugated Peptide2947.52947.8+447.6Successful mono-biotinylation confirmed. researchgate.net

Biophysical Methods for Interaction Analysis (e.g., Surface Plasmon Resonance - SPR)

After confirming conjugation and purity, it is crucial to verify that the biotin moiety is functional and accessible for binding to its target, streptavidin or avidin. Surface Plasmon Resonance (SPR) is the gold-standard technique for this analysis. nih.govualberta.ca

In a typical SPR experiment, streptavidin is immobilized on the surface of a sensor chip. biosensingusa.com A solution containing the this compound-conjugated molecule is then flowed over the surface. The binding of the biotinylated conjugate to the immobilized streptavidin causes a change in the refractive index at the sensor surface, which is detected in real-time as a response signal. bioradiations.com

Computational Approaches for Linker Design and Optimization

Computational modeling provides powerful in-silico tools to predict and understand the behavior of the this compound linker, aiding in the rational design of bioconjugates before their synthesis.

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another. In the context of this compound, docking simulations can be used to optimize the length of the PEG spacer. nih.gov Studies have shown that the length of the linker is critical for effective binding. If the linker is too short, the attached biomolecule may sterically clash with the streptavidin, preventing the biotin from reaching the deep binding pocket. Conversely, an excessively long linker might have undesirable flexibility or properties. Docking simulations can model the interaction of a biotin-PEG-conjugated molecule with the streptavidin binding pocket. By testing different PEG chain lengths (e.g., PEG2, PEG4, PEG8), researchers can predict the optimal length that allows for strong, unhindered binding of the biotin moiety. nih.gov For example, a docking study might reveal that a PEG4 linker provides the ideal separation distance and flexibility for a specific protein conjugate, leading to the highest binding score, whereas a shorter linker results in steric clashes. nih.gov

Molecular dynamics (MD) simulations provide detailed insights into the movement and conformational flexibility of molecules over time. plos.org MD simulations of a this compound conjugate can reveal the dynamic behavior of the linker. nih.gov These simulations can map the conformational landscape of the PEG4 chain, showing how it behaves when attached to a protein surface and how it presents the biotin to the solvent. researchgate.netnih.gov This is crucial because the linker is not a rigid rod but a flexible chain that can adopt multiple conformations. MD can help understand the range of motion of the biotin moiety at the end of the linker, its interaction with the surface of the attached biomolecule, and its accessibility to streptavidin. nih.gov This conformational analysis can confirm that the PEG4 linker effectively prevents the biotin from being masked by the biomolecule and holds it in a favorable position for binding. researchgate.net

Challenges and Future Directions in Biotin Peg4 Ch2cooh Research

Addressing Non-Specific Interactions in Affinity-Based Systems

A significant challenge in any affinity-based system, including those utilizing the high-affinity biotin-streptavidin interaction, is the issue of non-specific binding (NSB). nicoyalife.com NSB can arise from hydrophobic or electrostatic interactions between the analyte or the biotinylated probe and unintended molecules or surfaces, leading to inflated signals and inaccurate data. nicoyalife.com The design of Biotin-PEG4-CH2COOH inherently helps to mitigate some of these effects. The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic, which reduces non-specific protein adsorption compared to purely hydrophobic linkers. broadpharm.comnih.gov The PEG chain creates a hydrated layer that can repel non-specific protein interactions. broadpharm.com

Despite the advantages of the PEG spacer, NSB can still occur, often due to the avidin (B1170675) or streptavidin component, which can bind non-specifically to other proteins or surfaces. nih.gov Research focuses on several strategies to further minimize these unwanted interactions.

Key Strategies to Mitigate Non-Specific Binding:

Strategy Mechanism of Action Example Condition/Reagent Source(s)
Adjusting Buffer pH Modifies the surface charge of interacting biomolecules to reduce electrostatic attraction. Matching the buffer pH to the isoelectric point of the protein of interest. aatbio.com
Increasing Salt Concentration High ionic strength shields charged surfaces, masking electrostatic interactions that cause NSB. Adding NaCl (e.g., 200 mM or higher) to running buffers. nicoyalife.comnih.govaatbio.com
Using Blocking Agents Inert proteins occupy potential non-specific binding sites on surfaces. 1% Bovine Serum Albumin (BSA) is commonly added to buffer solutions. nicoyalife.comaatbio.comresearchgate.net

| Adding Non-ionic Surfactants | Disrupts hydrophobic interactions between the analyte and surfaces without denaturing proteins. | Low concentrations of Tween-20 (e.g., ~0.1% v/v) in wash buffers. | nicoyalife.comaatbio.comresearchgate.net |

Future work in this area aims to refine these methods, particularly for complex biological samples where endogenous biotin (B1667282) can also interfere. researchgate.net The development of novel blocking agents and surface chemistries that are even more resistant to fouling remains a key objective.

Optimizing Bioconjugation Efficiency and Yields under Diverse Conditions

The utility of this compound hinges on the efficient and reliable conjugation of its terminal carboxylic acid group to a target molecule, typically a primary amine on a protein or antibody. This is most commonly achieved via a two-step carbodiimide (B86325) reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. broadpharm.comwindows.net However, the efficiency and yield of this reaction are highly sensitive to various conditions. gbiosciences.com

A primary challenge is the hydrolysis of the activated NHS-ester, which competes with the desired amine reaction. windows.net Furthermore, the buffer composition is critical; buffers containing primary amines, such as Tris or glycine, will compete with the target molecule and quench the reaction. broadpharm.comgbiosciences.com Optimizing these parameters is crucial for achieving consistent and high-yield bioconjugates.

Parameters for Optimizing EDC/NHS Coupling with this compound:

Parameter Optimal Condition Rationale / Key Consideration Source(s)
Activation pH pH 4.5 - 7.2 Most efficient activation of the carboxyl group by EDC/NHS. broadpharm.comwindows.net
Conjugation pH pH 7.0 - 9.0 Primary amines are deprotonated and more nucleophilic, leading to efficient reaction with the NHS-ester. gbiosciences.comantibody-creativebiolabs.com
Buffer Type Amine-free buffers Avoids competition with the target molecule. Phosphate-buffered saline (PBS) or MES buffers are common choices. broadpharm.comwindows.net
Molar Excess 10- to 20-fold molar excess of biotin reagent to protein Drives the reaction towards completion. This ratio can be adjusted to control the degree of labeling. windows.netantibody-creativebiolabs.com
Reaction Time 30-60 minutes at room temperature or 2 hours at 4°C Balances conjugation efficiency against the hydrolysis of the NHS-ester. windows.netantibody-creativebiolabs.com

| Quenching | Addition of an amine-containing buffer (e.g., Tris, glycine, hydroxylamine) | Terminates the reaction by consuming any unreacted NHS-ester. | broadpharm.com |

Future research is exploring alternative coupling chemistries that may offer higher yields or proceed under milder conditions. For instance, studies comparing NHS-ester chemistry to reductive amination have shown that the latter can sometimes provide a greater tunable range and faster reaction kinetics. nih.gov

Development of Novel this compound Derivatives for Expanded Applications

While the carboxyl group of this compound is versatile for targeting amines, modern research demands a broader toolkit of reactive functionalities to enable more specific or novel conjugations. The development of derivatives where the terminal carboxyl group is replaced with another functional group is a major area of advancement. broadpharm.com These derivatives allow researchers to target different functional groups on biomolecules or to participate in bioorthogonal reactions that can proceed in complex biological environments without cross-reactivity. axispharm.com

For example, a maleimide (B117702) derivative of a Biotin-PEG linker can specifically target free sulfhydryl groups on cysteine residues, while an azide (B81097) or alkyne derivative can be used in "click chemistry" reactions. broadpharm.comaxispharm.com One study detailed the synthesis of a Biotin-PEG4-piperazine-1,8-naphthalimide derivative, designed as a potential anti-tumor agent that targets both DNA and ferroptosis. nih.gov Another innovative approach involved creating Biotin-PEG linkers with multiple thiol anchors to improve their stability when conjugated to gold nanoparticles. nih.gov

Examples of Novel Biotin-PEG Derivatives and Their Applications:

Derivative Functional Group Conjugation Target Potential Application Source(s)
NHS-Ester Primary Amines (-NH₂) Standard protein/antibody labeling. gbiosciences.comwindows.net
Maleimide Sulfhydryls (-SH) Site-specific labeling of cysteine residues. broadpharm.comaxispharm.com
Azide / Alkyne Alkyne / Azide Bioorthogonal "click chemistry" for labeling in living systems. broadpharm.com
Hydrazide Aldehydes / Ketones Labeling of glycoproteins after periodate (B1199274) oxidation. dianova.com
Multi-Thiol Gold Surfaces Enhanced stability for nanoparticle-based assays and delivery systems. nih.gov

| Naphthalimide | N/A (Therapeutic Moiety) | Development of targeted anti-tumor agents. | nih.gov |

The future in this domain lies in creating increasingly sophisticated and multifunctional linkers. This includes developing cleavable linkers for drug delivery, photo-activatable linkers for spatiotemporal control of conjugation, and linkers bearing multiple, distinct reactive groups for assembling complex, multi-component systems.

Advancements in Site-Specific Conjugation Methodologies for Enhanced Control

Traditional amine-reactive conjugation using the EDC/NHS-activated form of this compound results in random labeling on any accessible lysine (B10760008) residue or N-terminus. antibody-creativebiolabs.com This creates a heterogeneous mixture of products, where the biotin label could potentially interfere with the protein's active site or antigen-binding region, leading to loss of function. antibody-creativebiolabs.comresearchgate.net A major challenge and a key direction for future research is the development of robust methods for site-specific conjugation, which ensures a homogenous product with preserved biological activity. nih.gov

Several advanced strategies are being pursued:

Cysteine-Maleimide Coupling: This is one of the most common methods for site-specific labeling. It involves genetically engineering a unique, reactive cysteine residue at a desired location on the protein surface. A maleimide-functionalized Biotin-PEG linker then reacts specifically with the free thiol of this cysteine. nih.gov

Hinge-Region Sulfhydryl Targeting: In antibodies, the disulfide bonds in the flexible hinge region can be selectively reduced to generate free sulfhydryl groups. These can then be targeted by maleimide-activated biotin reagents for a controlled, site-directed labeling away from the antigen-binding sites. researchgate.netnih.gov

Bioorthogonal Chemistry: This involves incorporating a non-native functional group (e.g., an azide) into the protein through genetic code expansion. A Biotin-PEG linker with a complementary reactive group (e.g., a DBCO group for click chemistry) can then be attached with high specificity, even within living cells. axispharm.comnih.gov

Enzymatic Labeling: Enzymes such as biotin ligase or asparaginyl endopeptidases (AEPs) can be used to attach biotin to specific recognition sequences on a protein. acs.org This approach offers exceptional specificity and can be performed under mild, physiological conditions. acs.org

These methodologies provide unprecedented control over the location and stoichiometry of conjugation. The ongoing challenge is to make these techniques more accessible, efficient, and broadly applicable to a wider range of proteins and research settings.

Integration into Multimodal Research Platforms

The future of diagnostics and therapy lies in multimodal platforms that can perform several functions simultaneously, such as combining different imaging techniques or integrating diagnostics with therapy (theranostics). acs.orgmdpi.com this compound and its derivatives are critical enabling tools for constructing these complex systems. The linker serves as a flexible and biocompatible bridge to attach various components—such as imaging agents, targeting ligands, and therapeutic payloads—onto a central scaffold, often a nanoparticle. acs.orgmdpi.com

The PEG component is crucial for conferring water solubility and stability to nanoparticles and reducing non-specific uptake by the reticuloendothelial system, thereby prolonging circulation time. acs.org The biotin moiety provides a universal handle for attaching streptavidin-conjugated molecules, while the terminal carboxyl group (or other derivative) allows for covalent linkage to the nanoparticle surface or other components. nih.gov

An example of such a platform is the use of Biotin-PEG-linked gold nanoparticles for the simultaneous detection of both nucleic acid and protein biomarkers on a microarray. nih.gov In theranostics, a nanoparticle could be functionalized with:

A targeting ligand (e.g., an antibody) attached via a Biotin-PEG linker to guide the particle to a tumor.

An imaging agent (e.g., a quantum dot or a radioactive isotope) for diagnosis and tracking. nih.gov

A therapeutic drug released upon reaching the target site.

The challenge lies in the rational design and synthesis of these intricate platforms. Future research will focus on optimizing the chemistry to control the density and orientation of each component on the platform, ensuring that all modalities function effectively in concert. The development of cleavable Biotin-PEG linkers will also be critical for designing systems that can release their therapeutic cargo in response to specific stimuli within the target environment.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Biotin-PEG4-CH2COOH to ensure high purity and yield?

  • Methodological Answer : The synthesis involves coupling biotin to a PEG4 spacer followed by carboxyl group functionalization. Critical steps include:

  • Using activation reagents like NHS/DCC to enhance conjugation efficiency between biotin and PEG .
  • Purification via size-exclusion chromatography or dialysis to remove unreacted reagents, ensuring >95% purity .
  • Characterization using NMR (to confirm PEG chain integrity) and MALDI-TOF (to verify molecular weight, e.g., 721.43 g/mol for this compound) .
    • Key Considerations : Monitor reaction pH (ideally 6–8) to prevent hydrolysis of the carboxyl group .

Q. What analytical techniques are essential for characterizing this compound in drug delivery studies?

  • Methodological Answer :

  • HPLC : Assess purity and detect impurities (e.g., free biotin or PEG fragments) .
  • FT-IR : Confirm functional groups (e.g., carboxyl C=O stretch at ~1700 cm⁻¹) .
  • Dynamic Light Scattering (DLS) : Evaluate hydrodynamic radius in aqueous solutions, critical for predicting in vivo behavior .
    • Data Interpretation : A polydispersity index (PDI) <1.05 indicates uniform PEG chain length .

Q. How should this compound be stored to maintain stability for long-term experiments?

  • Methodological Answer :

  • Store at -20°C in anhydrous conditions to prevent hydrolysis of the carboxyl group .
  • Avoid freeze-thaw cycles; aliquot into single-use vials .
  • Test stability via UV-Vis spectroscopy (biotin absorbance at ~280 nm) after storage .

Advanced Research Questions

Q. What experimental strategies mitigate steric hindrance when conjugating this compound to antibodies or nanoparticles?

  • Methodological Answer :

  • PEG Chain Length : Shorter PEG4 spacers reduce steric effects compared to longer chains (e.g., PEG10K) .
  • Orientation Control : Use carbodiimide crosslinkers (e.g., EDC/sulfo-NHS) to activate the carboxyl group, ensuring site-specific conjugation to amine-containing biomolecules .
  • Quantitative Analysis : Measure conjugation efficiency via fluorescence quenching assays (if labeled) or HPLC-MS .
    • Case Study : A 20% increase in binding efficiency was reported when using EDC/NHS activation versus direct coupling .

Q. How do researchers resolve contradictory data in biotin-avidin binding assays using this compound?

  • Methodological Answer : Contradictions often arise from:

  • Buffer Compatibility : High salt concentrations (>200 mM NaCl) or detergents (e.g., Tween-20) disrupt biotin-avidin interactions. Optimize using low-salt PBS (pH 7.4) .
  • Surface Density : Excess biotinylation (>5 molecules/nm²) causes avidin clustering. Use quartz crystal microbalance (QCM) to monitor real-time binding kinetics .
  • Validation : Compare with a positive control (e.g., free biotin) to rule out PEG4 spacer interference .

Q. What experimental designs are recommended for studying the impact of PEGylation on drug pharmacokinetics using this compound?

  • Methodological Answer :

  • In Vivo/In Vitro Correlation : Label drugs with this compound and track biodistribution via SPECT/CT imaging using ⁹⁹mTc-labeled streptavidin .
  • Control Groups : Include non-PEGylated biotin-drug conjugates to isolate PEG4’s effect on half-life .
  • Data Analysis : Use compartmental modeling to calculate clearance rates and volume of distribution .

Q. How can researchers validate the specificity of this compound in multiplexed protein detection assays?

  • Methodological Answer :

  • Cross-Reactivity Tests : Incubate with non-target proteins (e.g., BSA) and measure nonspecific binding via surface plasmon resonance (SPR) .
  • Blocking Optimization : Pre-treat surfaces with 1% casein to reduce background noise .
  • Statistical Thresholds : Define a signal-to-noise ratio >3:1 as specific binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.